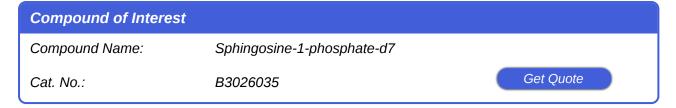


Navigating the Sphere of Influence: A Technical Guide to Sphingosine-1-Phosphate-d7

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with **Sphingosine-1-phosphate-d7** (S1P-d7). S1P is a critical bioactive signaling lipid involved in a multitude of physiological and pathological processes, making its accurate quantification essential for advancing research in areas such as immunology, oncology, and neurology. This guide provides a detailed overview of commercially available S1P-d7 suppliers, its technical specifications, a detailed experimental protocol for its use as an internal standard in mass spectrometry, and a thorough exploration of the intricate Sphingosine-1-phosphate signaling pathway.

Commercially Available Sphingosine-1-Phosphated7 Suppliers

The procurement of high-quality internal standards is paramount for accurate and reproducible experimental results. **Sphingosine-1-phosphate-d7** is available from several reputable suppliers who specialize in lipids and stable isotope-labeled compounds. The following table summarizes the key quantitative data for S1P-d7 offered by prominent commercial vendors.



Supplier	Catalog Number	Purity	CAS Number	Molecular Formula	Formula Weight	Storage
Cayman Chemical	10008332	≥99% deuterated forms (d1- d7)	2260670- 15-1	C18H31D7N O5P	386.5	-20°C
Avanti Polar Lipids	860659	>99%	2260670- 15-1	C18H31D7N O5P	386.515	-20°C
MedChem Express	HY- 113498S	Not Specified	2260670- 15-1	C18H31D7N O5P	386.52	-20°C

Experimental Protocol: Quantification of Sphingosine-1-Phosphate using S1P-d7 by LC-MS/MS

The use of a stable isotope-labeled internal standard, such as S1P-d7, is the gold standard for the accurate quantification of endogenous S1P in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated standard co-elutes with the analyte and experiences similar ionization and matrix effects, allowing for precise correction and reliable quantification.

Materials and Reagents:

- Biological sample (e.g., plasma, serum, cell lysate)
- Sphingosine-1-phosphate-d7 (S1P-d7) internal standard
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)



- Chloroform
- Tris-buffered saline (TBS)
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge

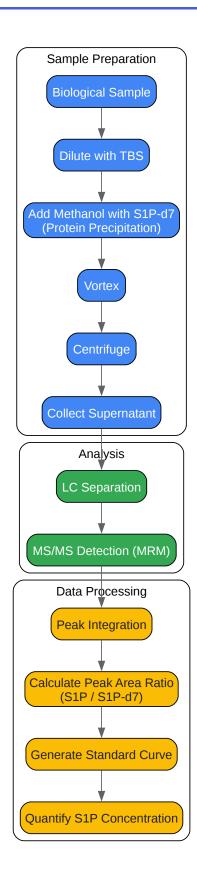
Methodology:

- Sample Preparation (Protein Precipitation & Lipid Extraction):
 - To a 1.5 mL microcentrifuge tube, add 10 μL of the biological sample.
 - Add 55 μL of TBS to dilute the sample.
 - Add 200 μL of ice-cold methanol containing a known concentration of S1P-d7 internal standard (e.g., 30 nM).
 - Vortex the mixture vigorously for 1 minute to precipitate proteins.
 - Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
 - Carefully transfer the supernatant to a new tube.
- Liquid Chromatography (LC) Conditions:
 - Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 μm)
 - Mobile Phase A: Water with 0.1% formic acid
 - Mobile Phase B: Methanol with 0.1% formic acid
 - Flow Rate: 0.4 mL/min
 - Injection Volume: 5-10 μL



- Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipids, followed by a re-equilibration step.
- Tandem Mass Spectrometry (MS/MS) Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Scan Type: Multiple Reaction Monitoring (MRM)
 - MRM Transitions:
 - S1P: Monitor the transition of the precursor ion (m/z) to a specific product ion (m/z).
 - S1P-d7: Monitor the transition of the deuterated precursor ion (m/z) to its corresponding product ion (m/z).
 - Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum signal intensity.
- Data Analysis:
 - Integrate the peak areas for both the endogenous S1P and the S1P-d7 internal standard.
 - Calculate the ratio of the S1P peak area to the S1P-d7 peak area.
 - Generate a standard curve by plotting the peak area ratios of known concentrations of S1P standards versus their concentrations.
 - Determine the concentration of S1P in the biological samples by interpolating their peak area ratios from the standard curve.





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Experimental workflow for S1P quantification.

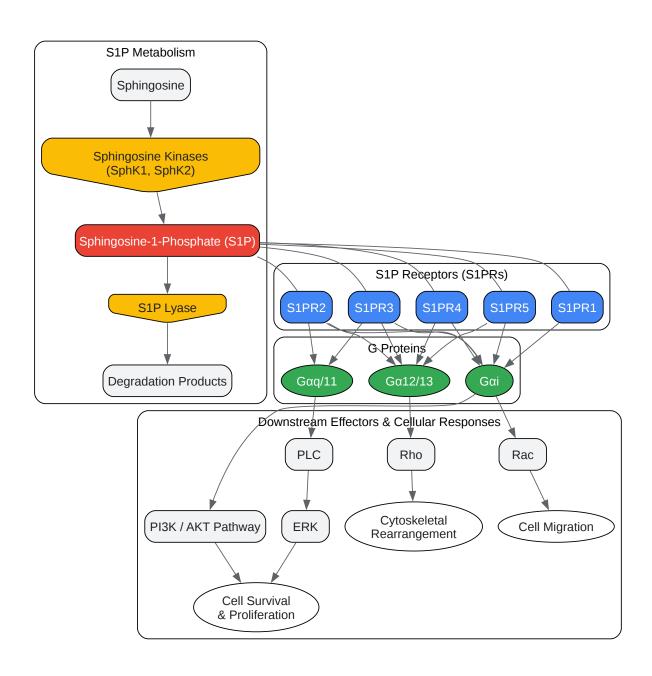


The Sphingosine-1-Phosphate Signaling Pathway

Sphingosine-1-phosphate exerts its diverse biological effects primarily by binding to a family of five G protein-coupled receptors (GPCRs), termed S1P receptors 1 through 5 (S1PR1-5).[1][2] [3] The expression of these receptors varies across different cell types, leading to cell-specific responses to S1P. The intracellular levels of S1P are tightly regulated by the balance between its synthesis by sphingosine kinases (SphK1 and SphK2) and its degradation by S1P lyase.[2]

Upon binding S1P, the S1P receptors couple to various heterotrimeric G proteins, initiating distinct downstream signaling cascades that regulate crucial cellular processes such as cell survival, proliferation, migration, and differentiation.[4][5]





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Overview of the S1P signaling pathway.



This technical guide provides a foundational understanding of **Sphingosine-1-phosphate-d7** and its application in research. For further details on specific applications and troubleshooting, consulting the technical documentation from the respective suppliers and relevant scientific literature is recommended.

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